4-Isocyanatoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanatoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNKFEWTUSXCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563359 | |
| Record name | 4-Isocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51625-31-1 | |
| Record name | 4-Isocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Isocyanatoaniline and Its Precursors
Established Conventional Synthesis Routes
The conventional and industrial synthesis of aromatic isocyanates is primarily achieved through the phosgenation of corresponding primary amines. nih.gov Concurrently, extensive research has focused on developing phosgene-free methods, which include classic rearrangement reactions and modern catalytic approaches.
Synthesis via Phosgenation of 4-Aminoaniline
The most prevalent industrial method for manufacturing aromatic isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govrsc.org For the synthesis of isocyanates derived from 4-aminoaniline (p-phenylenediamine), this process is a cornerstone. The reaction proceeds through a two-step mechanism. Initially, the amine reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride. universiteitleiden.nlwikipedia.org Subsequently, this intermediate is subjected to thermolysis, which eliminates hydrogen chloride (HCl) to yield the final isocyanate. wikipedia.orggoogle.com
To minimize the formation of urea (B33335) byproducts, the reaction is typically conducted with an excess of phosgene and at high dilution. universiteitleiden.nl The process can be carried out in either the liquid or gas phase. nih.gov In the liquid phase method, an inert solvent like chlorobenzene (B131634) or toluene (B28343) is often used. google.comguidechem.com A specific patent describes a process where p-phenylenediamine (B122844) hydrochloride in a toluene slurry is reacted with phosgene in a two-stage temperature process to produce p-phenylene diisocyanate. google.com
Table 1: Phosgenation Reaction Overview
| Parameter | Description |
|---|---|
| Reactants | 4-Aminoaniline (p-phenylenediamine), Phosgene (COCl₂) |
| Intermediate | Carbamoyl chloride |
| Byproduct | Hydrogen Chloride (HCl) |
| Key Condition | Excess phosgene to prevent urea formation |
| Phases | Liquid or Gas Phase |
Non-Phosgene Routes for Isocyanate Formation
The significant hazards associated with phosgene have driven the development of alternative, "greener" synthetic pathways. acs.org These non-phosgene methods often involve rearrangement reactions or catalytic carbonylation, avoiding the use of highly toxic reagents and the production of corrosive byproducts like HCl. researchgate.netnih.gov
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates under mild conditions. nih.govrsc.org The reaction proceeds through the thermal decomposition of an acyl azide, which is typically derived from a carboxylic acid. wikipedia.orgallen.in This decomposition results in the formation of an isocyanate and the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
A key feature of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. wikipedia.orgallen.in The reaction is compatible with a wide array of functional groups, making it a valuable tool in organic synthesis. nih.govwikipedia.org To synthesize an isocyanate from a 4-amino-substituted aromatic ring using this method, the corresponding precursor would be a derivative of 4-aminobenzoic acid.
Table 2: Curtius Rearrangement for Isocyanate Synthesis
| Step | Transformation | Intermediate/Product |
|---|---|---|
| 1 | Carboxylic Acid → Acyl Halide/Ester | Acyl derivative |
| 2 | Acyl derivative + Azide Salt → Acyl Azide | Acyl azide |
| 3 | Thermal Decomposition of Acyl Azide → Isocyanate | Isocyanate + N₂ |
| Precursor for 4-Isocyanatoaniline | 4-Aminobenzoic acid derivative | |
The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgwikipedia.org In this reaction, a hydroxamate ester is converted into an isocyanate. unacademy.comslideshare.net The process typically involves the formation of an O-acyl, O-sulfonyl, or O-phosphoryl intermediate, which rearranges upon treatment with a base or heat. wikipedia.orgunacademy.comlscollege.ac.in
The reaction mechanism begins with the conversion of the hydroxamic acid derivative to its conjugate base. slideshare.netlscollege.ac.in This is followed by a spontaneous, concerted rearrangement that releases a carboxylate anion and produces the isocyanate intermediate. wikipedia.orglscollege.ac.in One of the advantages of the Lossen rearrangement is that it can be performed under mild conditions. slideshare.net The required precursor for synthesizing this compound via this route would be a derivative of 4-aminobenzohydroxamic acid.
Table 3: Lossen Rearrangement for Isocyanate Synthesis
| Step | Transformation | Intermediate/Product |
|---|---|---|
| 1 | Hydroxamic Acid + Activating Agent → Hydroxamate Ester | O-Acyl/Sulfonyl/Phosphoryl hydroxamate |
| 2 | Base-mediated Rearrangement → Isocyanate | Isocyanate + Carboxylate anion |
| Precursor for this compound | 4-Aminobenzohydroxamic acid derivative | |
The direct catalytic carbonylation of nitroarenes represents a more atom-economical, phosgene-free route to isocyanates. scg.ch This method involves reacting a nitroaromatic compound with carbon monoxide (CO), producing only carbon dioxide (CO₂) as a stoichiometric byproduct. scg.ch The reaction is challenging and typically requires a catalyst, with palladium-based systems being among the most effective. universiteitleiden.nlscg.ch
Research in this area has focused on both direct and indirect pathways. In the direct method, the nitroarene is converted directly to the isocyanate. universiteitleiden.nl In the indirect route, the carbonylation is performed in the presence of an alcohol, such as methanol (B129727), to first produce a stable carbamate (B1207046) intermediate. acs.orgscg.chacs.org This carbamate can then be isolated and thermally cracked in a separate step to yield the desired isocyanate and regenerate the alcohol. universiteitleiden.nlacs.org For the synthesis of this compound, the starting material would be 4-nitroaniline.
Table 4: Reductive Carbonylation of Nitroarenes
| Parameter | Description |
|---|---|
| Reactants | Aromatic Nitro Compound (e.g., 4-nitroaniline), Carbon Monoxide (CO) |
| Catalyst | Typically Palladium-based (e.g., with phenanthroline ligands) scg.chacs.org |
| Byproduct | Carbon Dioxide (CO₂) |
| Pathways | Direct: Nitroarene → IsocyanateIndirect: Nitroarene + Alcohol → Carbamate → Isocyanate + Alcohol |
Synthetic Pathways from Aniline (B41778) Derivatives
Aniline and its derivatives are versatile starting materials for a vast range of chemicals, including the precursors for this compound. atamanchemicals.comresearchgate.net The most direct precursor, 4-aminoaniline (p-phenylenediamine), is itself synthesized from aniline or other benzene-based feedstocks. For instance, chlorobenzene can be converted to 4-chloroaniline, which can be further processed. atamanchemicals.com Alternatively, aromatic compounds can be nitrated and subsequently reduced to form aniline derivatives. atamanchemicals.com
One notable non-phosgene pathway starting from an amine derivative involves the reaction of an organic formamide (B127407) with a diorganocarbonate. google.com The corresponding formamide is synthesized from the primary amine (e.g., 4-aminoaniline). This reaction product is then thermolyzed to produce the organic isocyanate. google.com This method offers a viable non-phosgene route that utilizes readily available starting materials. google.com
Advanced and Emerging Synthetic Approaches
The limitations of conventional methods for producing this compound, which often involve hazardous reagents and generate significant waste, have spurred the exploration of more sophisticated and sustainable alternatives. These advanced approaches prioritize the use of catalysts to enhance reaction efficiency and the adoption of green chemistry principles to minimize environmental impact.
Catalytic Synthesis Strategies
Catalysis plays a pivotal role in the modern synthesis of aromatic isocyanates, offering pathways that are more selective and less energy-intensive than traditional stoichiometric reactions. A significant area of research focuses on the catalytic carbonylation of nitroaromatic compounds, which presents a phosgene-free route to isocyanates.
One promising approach involves the use of noble metal catalysts, particularly those based on rhodium and palladium. For instance, rhodium oxide has been identified as an effective catalyst for the reaction of aromatic nitro compounds with carbon monoxide to produce isocyanates. google.com In a patented process, high yields of aromatic isocyanates were achieved by employing a rhodium oxide catalyst in the presence of a nitrilic solvent like acetonitrile (B52724). google.com This method can be applied to dinitro compounds to produce diisocyanates, highlighting its potential for various applications. google.com Another example demonstrates the use of anhydrous rhodium trichloride (B1173362) with a co-catalyst to prepare aromatic isocyanates from nitro compounds and carbon monoxide at elevated temperatures and pressures. google.com
Palladium-based catalysts have also been extensively studied for the reductive carbonylation of nitroarenes. ukessays.comrsc.org These reactions can be tailored to produce isocyanates or their derivatives, such as carbamates, by adjusting the reaction conditions and the ligands associated with the palladium center. ukessays.comuniversiteitleiden.nl The mechanism of these reactions is complex and has been the subject of considerable investigation. ukessays.com
The table below summarizes some of the catalytic systems employed in the synthesis of aromatic isocyanates from nitro compounds.
| Catalyst System | Precursor | Product | Key Features |
| Rhodium Oxide / Acetonitrile | Aromatic Nitro Compound | Aromatic Isocyanate | High yields, applicable to dinitro compounds. google.com |
| Rhodium Trichloride / Co-catalyst | Nitrobenzene | Aromatic Isocyanate | Reaction occurs at high temperature and pressure. google.com |
| Palladium-based catalysts | Nitroarenes | Isocyanates/Carbamates | Versatile system, product selectivity can be controlled. ukessays.comuniversiteitleiden.nl |
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. In the context of this compound production, these principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key focus of green chemistry in isocyanate synthesis is the replacement of highly toxic phosgene. nih.gov Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative for the carbonylation step. nih.gov The synthesis of isocyanates using DMC typically involves a two-step process: the formation of a carbamate intermediate from an amine and DMC, followed by the thermal decomposition of the carbamate to the isocyanate. researchgate.net This phosgene-free route is considered a promising green alternative for the production of various isocyanates. researchgate.net For example, the carbamoylation of aniline with DMC has been achieved with high conversion and selectivity using a zinc carbonate catalyst in a continuous-flow reactor. core.ac.uk
The application of green chemistry metrics is essential for evaluating the sustainability of these new synthetic routes. Metrics such as atom economy, E-factor (Environmental Factor), and reaction mass efficiency (RME) provide quantitative measures of the efficiency and environmental impact of a chemical process. nih.govresearchgate.netwiley-vch.de Atom economy, for instance, calculates the proportion of reactant atoms that are incorporated into the final product. wiley-vch.de The E-factor, on the other hand, quantifies the amount of waste generated per unit of product. nih.gov By applying these metrics, chemists can compare different synthetic strategies and identify those that are more sustainable.
The table below outlines some key green chemistry metrics and their relevance to chemical synthesis.
| Green Chemistry Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. wiley-vch.de | Higher atom economy indicates less waste generation in the synthesis of this compound and its precursors. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. nih.gov | A lower E-factor signifies a more environmentally friendly process with less waste to manage. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. wiley-vch.de | RME provides a more comprehensive measure of the efficiency of a reaction, taking into account yield and stoichiometry. |
| Use of Renewable Feedstocks | Prioritizing the use of raw materials derived from renewable sources. | Exploring bio-based precursors for this compound can reduce reliance on fossil fuels. |
| Catalysis | The use of catalysts to increase reaction rates and selectivity, allowing for milder reaction conditions. | Catalytic routes to this compound can lead to significant energy savings and reduced waste. researchgate.net |
Improving the energy efficiency of the production process is another critical aspect of green chemistry. researchgate.net The development of catalysts that operate at lower temperatures and pressures can significantly reduce the energy consumption associated with isocyanate manufacturing. acs.org
The journey towards a truly green and sustainable production of this compound is ongoing. Continued research into novel catalytic systems, the use of renewable feedstocks, and the rigorous application of green chemistry principles will be crucial in shaping the future of its synthesis.
Elucidation of Reaction Mechanisms and Kinetics of 4 Isocyanatoaniline
Isocyanate Group Reactivity Pathways
The reactivity of 4-isocyanatoaniline is dominated by the chemistry of its isocyanate (–N=C=O) group. This functional group features a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing character of the adjacent nitrogen and oxygen atoms enhances this electrophilicity. Consequently, aromatic isocyanates like this compound are generally more reactive than their aliphatic counterparts due to the electronic influence of the aromatic ring. poliuretanos.net The specific reaction pathways and their kinetics are crucial for controlling the synthesis of various polymers and other fine chemicals.
Nucleophilic addition represents the most significant class of reactions for isocyanates. The mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, with the simultaneous addition of a proton (or other electrophile) to the nitrogen atom.
The reaction between this compound and an alcohol yields a carbamate (B1207046), also known as a urethane (B1682113). This reaction is the fundamental basis of the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon.
Note: The table presents kinetic data for structurally similar aromatic isocyanates to illustrate the principles of carbamate formation kinetics.
The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. poliuretanos.net As a result, catalysis is often not required. poliuretanos.net
The kinetics are typically second-order, first-order in each reactant. aub.edu.lb The reactivity of the amine is influenced by its basicity and steric hindrance; more basic and less sterically hindered amines react more rapidly. sci-hub.se For aromatic amines, substituents on the ring play a key role, with electron-donating groups on the amine increasing its reactivity. aub.edu.lb Conversely, electron-withdrawing groups on the aryl isocyanate increase its reactivity. aub.edu.lb This reaction is fundamental to the formation of polyurea polymers. qucosa.de
This compound reacts with water in a multi-step process. The initial step is the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. nih.govresearchgate.net This intermediate then rapidly decomposes to produce an amine and carbon dioxide gas. nih.govresearchgate.net
Beyond simple nucleophilic additions, isocyanates can undergo self-addition reactions, including cycloadditions and oligomerizations, especially in the presence of specific catalysts or at higher temperatures.
In the presence of catalysts like phosphines or pyridines, or at low temperatures, this compound can undergo a [2+2] cycloaddition to form a four-membered ring called a uretdione (or uretidinedione). nih.govmdpi.com This dimerization is a reversible reaction. mdpi.com
The formation of the uretdione is kinetically favored for more reactive aromatic isocyanates. poliuretanos.net However, the uretdione ring is thermally unstable and can dissociate back to the isocyanate monomers at elevated temperatures (e.g., above 175 °C). mdpi.com This reversibility allows uretdiones to be used as "blocked isocyanates," which can generate reactive isocyanate species in situ upon heating. The stability of the dimer can be influenced by noncovalent interactions such as aromatic π-stacking. nih.gov
Sigmatropic Rearrangements Involving the Isocyanate Moiety
Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma-bond across a π-electron system. slideshare.net The isocyanate group can participate in such rearrangements, which are often studied computationally and can lead to structural isomers. nih.govacs.org
Computational studies have investigated the feasibility of sigmatropic shifts in isocyanate-containing molecules. acs.org A researchgate.netresearchgate.net-sigmatropic shift, also known as a hetero-Cope rearrangement, has been described for aryl derivatives, such as the conversion of N-cyanatoarylamines to o-isocyanatoanilines. nih.govacs.orgresearchgate.net While N-cyanates are typically high-energy intermediates, their rearrangement to the more stable isocyanate isomers can be nearly barrierless. acs.org
In a related context, the potential for a 1,3-sigmatropic shift of an NCO group has also been examined. For instance, computational analysis of diphenylamino isocyanate indicated that a 1,3-shift of the isocyanate group has a calculated activation barrier comparable to that of a researchgate.netresearchgate.net-sigmatropic rearrangement to a cyanate (B1221674). acs.org These theoretical studies highlight potential, albeit often high-energy, rearrangement pathways available to molecules containing arylamino and isocyanate functionalities.
The rearrangement of allyl cyanates to allyl isocyanates is a well-established and synthetically useful transformation that serves as a powerful analog for understanding researchgate.netresearchgate.net-sigmatropic shifts involving the NCO group. chem-station.comthieme-connect.com This reaction proceeds smoothly, often at low temperatures, through a concerted, six-membered cyclic transition state. chem-station.comorgsyn.org
The key features of this rearrangement are:
Mechanism: It is a concerted researchgate.netresearchgate.net-sigmatropic process. thieme-connect.comrsc.org
Stereospecificity: The reaction exhibits a high degree of chirality transfer, where the stereochemistry at the allylic carbon of the cyanate is transformed into a new stereocenter at the nitrogen-bearing carbon of the isocyanate. thieme-connect.comorgsyn.orgrsc.org
Utility: It provides an efficient route to allyl isocyanates, which are versatile intermediates that can be trapped with nucleophiles like alcohols or amines to produce carbamates and ureas, respectively. chem-station.comorgsyn.org
This rearrangement, often initiated by the dehydration of a precursor allyl carbamate, demonstrates the facility of the researchgate.netresearchgate.net-sigmatropic pathway for generating an isocyanate from an isomeric cyanate. chem-station.comchimia.ch
Aniline (B41778) Moiety Reactivity Pathways
The aniline portion of this compound contains an aromatic ring activated by an amino group (–NH2), which directs its reactivity in electrophilic substitution, and the amine itself can undergo various transformations.
Electrophilic Aromatic Substitution Reaction Mechanisms
The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.org This enhanced electron density is concentrated at the ortho and para positions.
In this compound, the para position is occupied by the isocyanate group. The –NCO group is an electron-withdrawing and deactivating group. Therefore, electrophilic attack will be strongly directed to the two equivalent ortho positions relative to the activating amino group (positions 2 and 6). Reaction at the positions meta to the amino group (positions 3 and 5) is disfavored because the nitrogen cannot effectively donate its lone pair to stabilize the intermediate cation. wikipedia.org
However, the high reactivity of the aniline ring can be difficult to control, sometimes leading to multiple substitutions. libretexts.org Furthermore, under strongly acidic conditions often used for nitration or sulfonation, the amino group can be protonated to form an anilinium ion (–NH3+). byjus.com This protonated group is strongly deactivating and a meta-director, which can lead to the formation of meta-substituted products. byjus.com
Amine Functional Group Transformations (e.g., Acylation, Alkylation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, allowing it to undergo direct functionalization.
Acylation: The amine group of this compound can be readily acylated by reacting with agents like acyl chlorides or acid anhydrides. sigmaaldrich.comorganic-chemistry.org In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. This transformation is often used to "protect" the amino group or attenuate its powerful activating effect in EAS reactions. libretexts.org For example, acetylation of aniline gives acetanilide, which is less susceptible to over-reaction and oxidation under nitrating conditions. libretexts.org The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). youtube.com
Alkylation: The N-alkylation of the aniline moiety involves the formation of a new carbon-nitrogen bond. This can be achieved using various alkylating agents, such as alkyl halides. researchgate.netnih.gov The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. However, direct alkylation of primary anilines can sometimes be challenging to control, potentially leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Alternative methods, such as reductive amination or using specific catalysts, can provide better selectivity. researchgate.net
Table 2: Summary of Aniline Moiety Transformations
| Reaction | Reagent Type | Product | Mechanism Note |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl), Acid Anhydride ((RCO)₂O) | N-Acyl aniline (Amide) | Nucleophilic addition-elimination at the carbonyl carbon. youtube.com |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl aniline (Secondary Amine) | Nucleophilic substitution (Sₙ2) on the alkyl halide. |
Integrated Reaction Mechanism Studies
The presence of two highly reactive functional groups—an aromatic amine (-NH₂) and an isocyanate (-NCO)—on the same molecule makes this compound a subject of interest for mechanistic studies. The interplay between the nucleophilic amine and the electrophilic isocyanate dictates the compound's reaction pathways.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net In this compound, the primary challenge is controlling whether a reaction occurs at the amine or the isocyanate group.
Reaction with Nucleophiles: The isocyanate group contains a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles such as alcohols, water, and other amines. wikipedia.org This reaction leads to the formation of urethanes, ureas, or biurets, respectively. wikipedia.org In the presence of an external nucleophile, the isocyanate moiety is typically the more reactive site for this type of addition.
Reaction with Electrophiles: The amine group is nucleophilic and can react with electrophiles. For instance, in aminophenols, which are structurally similar, the amine group can be selectively acylated in the presence of a hydroxyl group. researchgate.net By analogy, the amine group in this compound can be expected to react chemoselectively with suitable electrophiles.
Regioselectivity: Regioselectivity describes the preference for a reaction to occur at a specific position within a molecule. numberanalytics.comtestbook.com For this compound, this is most relevant in the context of electrophilic aromatic substitution on the benzene ring. The amine group is a strongly activating ortho-, para-director, while the isocyanate group is a deactivating, meta-directing group. The powerful activating effect of the amine group dominates, meaning that electrophilic attack will be directed predominantly to the positions ortho to the -NH₂ group (i.e., C2 and C6).
Control over chemoselectivity is often achieved by carefully selecting reagents and reaction conditions. nasa.gov For example, to react a nucleophile with the isocyanate group, conditions are chosen to favor nucleophilic addition while minimizing reactions at the amine site.
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org Reactions involving the achiral molecule this compound can become stereoselective under specific circumstances.
Diastereoselective Reactions: When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, a new chiral center is formed at the site of the former isocyanate carbon. The product will consist of a mixture of diastereomers. Due to steric and electronic interactions between the existing chiral center of the nucleophile and the reacting this compound molecule in the transition state, one diastereomer is often formed in preference to the other, a phenomenon known as diastereoselectivity. wikipedia.org
Enantioselective Reactions: An enantioselective reaction produces one enantiomer in preference to the other from an achiral starting material. wikipedia.org This can be achieved by using a chiral catalyst or an enzyme. wikipedia.orgnih.gov For example, the reaction of this compound with an achiral alcohol could, in principle, be rendered enantioselective by a chiral catalyst that preferentially facilitates the formation of either the (R) or (S) urethane product.
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative data on reaction rates, which is crucial for understanding reaction mechanisms and optimizing industrial processes. researchgate.net The kinetics of isocyanate reactions, particularly with alcohols (urethane formation), have been extensively studied.
The reaction of aryl isocyanates with alcohols or amines is generally found to follow second-order kinetics, being first-order with respect to the isocyanate and first-order with respect to the nucleophile (alcohol or amine). nasa.govaub.edu.lb
The rate law can be expressed as: Rate = k[R-NCO][Nucleophile]
Table 1: Representative Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Methanol (B129727) in Various Solvents at 20°C. researchgate.net
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| Benzene | 2.28 | 0.0071 |
| Toluene (B28343) | 2.38 | 0.0071 |
| Nitrobenzene | 34.8 | 0.0050 |
| Di-n-butyl ether | 3.06 | 0.0031 |
| n-Butyl acetate | 5.01 | 0.0022 |
| Methyl ethyl ketone | 18.5 | 0.0019 |
| Dioxane | 2.21 | 0.0014 |
| Acetonitrile (B52724) | 37.5 | 0.0001 |
This interactive table showcases how the reaction rate varies significantly with the choice of solvent.
For most addition-elimination reactions of isocyanates with nucleophiles like alcohols, the mechanism involves two primary steps. saskoer.ca The first step, which is the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate group to form a tetrahedral intermediate, is generally considered the rate-determining step (RDS). saskoer.caacs.orgcapes.gov.br
However, computational studies on related systems have indicated that under certain conditions, particularly in polar solvents, the second step can become rate-limiting. acs.orgnih.gov This is because a polar medium can stabilize the first transition state, lowering its energy barrier and making the subsequent step the slower one. acs.orgnih.gov In catalyzed reactions, the mechanism can be more complex, sometimes involving a pre-association of the catalyst with one of the reactants before the main nucleophilic attack. nasa.govcapes.gov.br
The kinetics of isocyanate reactions are highly sensitive to both temperature and the nature of the solvent.
Influence of Temperature: As with most chemical reactions, the rate of urethane formation increases with rising temperature. rsc.orgzypuw.com This relationship is described by the Arrhenius equation. Experimental activation energies for uncatalyzed reactions between aryl isocyanates and alcohols are typically found to be in the range of 17–54 kJ/mol, depending on the specific reactants and solvent used. nih.gov
Influence of Solvent Polarity: The solvent plays a critical role in the kinetics of isocyanate reactions. acs.org The reaction rate can vary by orders of magnitude depending on the solvent's properties, such as polarity and hydrogen-bonding capacity. researchgate.net As shown in Table 1, there is not a simple correlation with dielectric constant alone. While polar solvents can favor the process by stabilizing polar transition states, specific solvation effects, such as hydrogen bonding between the solvent and the alcohol nucleophile, can inhibit the reaction. researchgate.net For instance, the rate is significantly slower in acetonitrile compared to benzene, despite acetonitrile's much higher polarity, which may be due to the deactivation of the nucleophile by the solvent. researchgate.net Strong hydrogen bond-accepting solvents can also influence the kinetics by affecting the equilibrium of intermediate steps. rsc.org
Derivatization and Functionalization Strategies Using 4 Isocyanatoaniline
Synthesis of Structurally Diverse Derivatives
The dual reactivity of 4-isocyanatoaniline allows for its participation in a variety of chemical transformations, leading to a rich tapestry of molecular structures. The isocyanate group readily undergoes addition reactions with alcohols, amines, and other nucleophiles, while the aniline (B41778) moiety can be functionalized through separate reaction pathways. This versatility makes it a key intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.
Formation of Polyfunctional Carbamates
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a fundamental transformation in organic synthesis. researchgate.net When this compound is the isocyanate source, the resulting products are polyfunctional carbamates, molecules that bear both a carbamate (B1207046) linkage and a reactive amino group. This amino group can be further functionalized, allowing for the construction of more complex molecular scaffolds.
The synthesis of carbamates from this compound can be achieved through various catalytic methods. For instance, zirconium(IV)-catalyzed exchange processes using dialkyl carbonates in the presence of amines have been shown to be effective. organic-chemistry.org This approach offers an alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022). organic-chemistry.org Another strategy involves the direct reaction of an alcohol with the isocyanate group of this compound, often facilitated by a catalyst. For example, the synthesis of steroidal carbamates has been accomplished by reacting diosgenin (B1670711) and testosterone (B1683101) with phenyl isocyanate under Brønsted acid catalysis, a method that could be adapted for use with this compound. nih.gov
The resulting polyfunctional carbamates are valuable intermediates. The presence of the free amino group allows for subsequent reactions, such as acylation or alkylation, to introduce additional functional groups. This step-wise approach provides precise control over the final molecular structure, enabling the synthesis of a wide range of derivatives with tailored properties.
Table 1: Examples of Carbamate Synthesis Methodologies
| Catalyst/Reagent | Reactant | Product Type | Reference |
|---|---|---|---|
| Zirconium(IV) | Dialkyl Carbonates, Amines | Carbamates | organic-chemistry.org |
| Brønsted Acid | Alcohols, Phenyl Isocyanate | Steroidal Carbamates | nih.gov |
| Carbonyl-di-imidazole (CDI) | Alcohols, Amines | N-alkyl-O-alkyl Carbamates | rsc.org |
| Metal-free (DBU/CO2) | Arylamines, Alcohols | Unsymmetrical Carbamates | organic-chemistry.org |
Access to Novel Urea (B33335) and Biuret (B89757) Compounds
The reaction of an isocyanate with an amine is the classic route to substituted ureas. researchgate.net With this compound, this reaction can proceed in two principal ways. First, the isocyanate group can react with an external amine to form a urea derivative that still possesses the reactive aniline functionality. This product can then be used in further synthetic transformations.
Alternatively, under specific conditions, two molecules of this compound can react with each other. In this scenario, the amino group of one molecule attacks the isocyanate group of another, leading to the formation of a polyurea. This polymerization reaction is a cornerstone of polyurethane and polyurea chemistry.
Furthermore, isocyanates can react with ureas to form biurets. researchgate.netgoogle.com Biuret is the compound formed from the condensation of two urea molecules. nih.gov The biuret test, which uses a copper (II) sulfate (B86663) solution, is a chemical test used for detecting the presence of peptide bonds, which are structurally similar to the linkages in biurets. vedantu.com The formation of biuret structures from isocyanates is a known process, often occurring during the production of urea-based fertilizers. researchgate.net In the context of this compound, the initially formed urea can react with another molecule of the isocyanate to yield a biuret-containing structure. These reactions can sometimes be challenging to control due to the potential for the formation of insoluble urea precipitates. google.com
Table 2: Reactions of this compound Leading to Ureas and Biurets
| Reactant(s) | Product | Key Reaction |
|---|---|---|
| This compound + External Amine | Substituted Urea | Nucleophilic addition of amine to isocyanate |
| Two molecules of this compound | Polyurea | Polymerization via reaction of amino and isocyanate groups |
| This compound + Urea | Biuret derivative | Addition of urea to isocyanate |
This compound as a Versatile Synthetic Building Block
This compound is a bifunctional chemical compound that serves as a highly versatile building block in organic synthesis. Its utility stems from the presence of two key functional groups: a highly electrophilic isocyanate group (-N=C=O) and an aromatic aniline core. The isocyanate group is exceptionally reactive toward a wide range of nucleophiles, making it an ideal handle for derivatization and molecular construction. This reactivity allows for the efficient formation of stable covalent bonds under relatively mild conditions.
The primary reactions exploited in synthesis involve the addition of nucleophiles to the central carbon atom of the isocyanate moiety. This reactivity profile makes this compound a valuable reagent for introducing the 4-aminophenyl group or, more commonly, for creating urea, carbamate, and thiocarbamate linkages within a larger molecular framework.
Key reactions involving this compound include:
Reaction with Amines: Primary and secondary amines readily attack the isocyanate to form substituted ureas. This is one of the most common applications of isocyanates in medicinal chemistry and materials science.
Reaction with Alcohols and Phenols: Alcohols and phenols react to yield carbamates (urethanes). This reaction is fundamental to the production of polyurethane polymers and is also used to link molecular fragments in drug discovery.
Reaction with Thiols: Thiols react in a similar fashion to alcohols, producing thiocarbamates.
This reliable and high-yielding chemistry allows synthetic chemists to use this compound to connect different molecular fragments, build complex scaffolds, and functionalize existing molecules with a phenylurea or related moiety, which is a common substructure in many biologically active compounds. sigmaaldrich.comnih.gov
Convergent Synthesis Approaches Utilizing this compound
This compound is an excellent reagent for use in convergent synthesis strategies, particularly for target molecules containing a substituted urea linkage. In this approach, the target molecule is retrosynthetically "disconnected" at the urea bond. This conceptual break leads to two simpler precursor fragments: one containing an amine and the other an isocyanate.
Convergent Synthesis Strategy:
Fragment A Synthesis: A potentially complex molecule containing a primary or secondary amine is synthesized through its own multi-step pathway.
Fragment B (this compound): this compound serves as the second key fragment, providing the isocyanate functionality. It can be used as is or as a derivative.
Convergent Coupling: In a late-stage step, Fragment A and Fragment B are reacted together. The amine on Fragment A attacks the isocyanate of Fragment B to form the final urea-linked product.
This approach is highly modular, allowing for variations in either fragment to be made independently before the final coupling step. caltech.edu This flexibility is particularly valuable for exploring structure-activity relationships in drug discovery programs.
Table 1: Hypothetical Convergent Synthesis Example This table illustrates the key fragments in a convergent synthesis that utilizes this compound to create a complex target molecule.
| Fragment | Structure | Role in Synthesis |
| Fragment A | R-NH₂ (A molecule with a terminal amine) | The nucleophilic component, synthesized independently. 'R' represents a potentially complex molecular structure. |
| Fragment B | O=C=N-C₆H₄-NH₂ (this compound) | The electrophilic component, which will be coupled with Fragment A. |
| Final Coupling Reaction | R-NH₂ + O=C=N-C₆H₄-NH₂ → R-NH-C(O)NH-C₆H₄-NH₂ | The convergent step where the two fragments are joined to form the target molecule containing a disubstituted urea linkage. |
Multi-Step Synthesis Design and Implementation
The design of a multi-step synthesis requires careful strategic planning, often guided by the principles of retrosynthetic analysis. youtube.com This process involves mentally deconstructing a complex target molecule into simpler, commercially available starting materials. libretexts.org When a target molecule contains a 4-aminophenyl urea substructure, this compound is often identified as a key late-stage precursor.
Incorporating the highly reactive isocyanate functionality late in the synthesis is a crucial design principle. Attempting to carry the isocyanate group through numerous reaction steps would risk unintended side reactions with various reagents or intermediates. Therefore, a typical multi-step plan involves preparing a complex amine-containing intermediate first and then performing the urea formation as one of the final steps.
Key Stages in Multi-Step Synthesis Implementation:
Retrosynthetic Analysis: The target molecule is disconnected at the urea bond, identifying an amine-containing intermediate and this compound as the precursors.
Forward Synthesis of Amine Intermediate: A synthetic route is executed to build the amine-containing portion of the molecule. This may involve multiple steps, including protection and deprotection of other functional groups.
Final Coupling Step: Once the amine intermediate is purified, it is reacted with this compound under controlled conditions (typically in an aprotic solvent like THF or DCM) to yield the final product.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The implementation of this strategy allows for the efficient construction of complex molecules by isolating the challenging synthesis of one portion of the molecule from the simple, high-yielding final coupling reaction.
Table 2: Illustrative Multi-Step Synthesis Plan This table outlines a generalized, multi-step process for creating a complex molecule using this compound.
| Step | Action | Description | Reagents/Conditions (Example) |
| 1-5 | Synthesis of Intermediate | A multi-step sequence to prepare a complex molecule (Intermediate X) containing a primary or secondary amine functional group. | Varies depending on the structure of Intermediate X. |
| 6 | Final Coupling | Reaction of the purified amine intermediate with this compound to form the desired urea linkage. | This compound, THF, Room Temperature. |
| 7 | Work-up and Purification | Isolation and purification of the final target molecule. | Filtration or Column Chromatography. |
Applications in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.gov These libraries are then screened for desirable properties, most notably for biological activity in drug discovery. fortunepublish.comimperial.ac.uk The strategy often involves combining a common molecular core or scaffold with a diverse set of building blocks. fortunepublish.compressbooks.pub
This compound is an ideal reagent for use in combinatorial synthesis due to its robust and predictable reactivity. It can serve as a constant building block that is reacted in parallel with a library of diverse nucleophiles (e.g., amines, alcohols) to generate a large library of unique urea or carbamate derivatives.
Workflow for Library Generation:
Library Design: A collection of diverse building blocks is selected. For example, a library of 100 different primary amines.
Parallel Synthesis: The reactions are typically carried out in a spatially addressed format, such as a 96-well microtiter plate. Each well contains this compound and a different amine from the library.
Reaction and Purification: The reactions proceed to form the urea products. In many cases, if the reaction goes to completion, purification can be simplified or even omitted before screening.
Screening: The resulting library of compounds is then subjected to high-throughput screening to identify "hits"—compounds that show activity against a specific biological target.
This approach allows for the rapid exploration of the chemical space around a core phenylurea structure, facilitating the identification of lead compounds for further optimization in medicinal chemistry programs.
Table 3: Example of a Combinatorial Library Synthesis This table demonstrates how a small, focused library can be generated by reacting this compound with a set of diverse amines.
| Well ID | This compound | Amine Building Block (R-NH₂) | Resulting Urea Product |
| A1 | Present | Benzylamine | 1-Benzyl-3-(4-aminophenyl)urea |
| A2 | Present | Cyclohexylamine | 1-Cyclohexyl-3-(4-aminophenyl)urea |
| A3 | Present | 3-Methoxypropylamine | 1-(4-Aminophenyl)-3-(3-methoxypropyl)urea |
| A4 | Present | Morpholine | 4-(4-Aminophenylcarbamoyl)morpholine |
Polymerization Studies and Applications in Polymer Chemistry
Polyurethane and Polyurea Synthesis Based on 4-Isocyanatoaniline
The synthesis of polyurethanes and polyureas traditionally involves the reaction of diisocyanates with diols and diamines, respectively. specificpolymers.comacs.org this compound, possessing both the necessary functional groups within one molecule, can theoretically undergo self-polymerization to form polyureas.
In this proposed polyaddition reaction, the amine group of one this compound monomer attacks the isocyanate group of another, forming a urea (B33335) linkage (-NH-CO-NH-). The repeated reaction between these A-B type monomers would lead to the formation of a linear polyurea chain. This process is analogous to the well-established reaction between monofunctional isocyanates, like phenyl isocyanate, and diamines, which is often used to synthesize model urea compounds to optimize polymerization conditions for novel polyureas. researchgate.netgoogle.com
The general reaction scheme for the self-polymerization of this compound is as follows:
n (OCN-C₆H₄-NH₂) → -[-CO-NH-C₆H₄-NH-]-n
This reaction would produce a polyurea with a highly regular, repeating aromatic structure, which is expected to impart significant thermal stability and rigidity to the resulting polymer. The polymerization would typically be carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), and may be facilitated by a catalyst like dibutyltin (B87310) dilaurate (DBTDL) to control the reaction rate. researchgate.net
While the direct self-polymerization of this compound is not extensively documented in dedicated studies, the fundamental principles of polyurea chemistry strongly support its feasibility. The properties of the resulting polymer would be heavily influenced by the rigid phenylene units and the strong hydrogen bonding between the urea linkages.
Similarly, this compound could be incorporated into polyurethane structures. This would typically involve a co-polymerization with other monomers. For instance, if a diol is introduced into the reaction system, the isocyanate group of this compound can react with the hydroxyl groups of the diol to form urethane (B1682113) linkages, while the amine group can react with other isocyanate monomers. This would result in a poly(urea-urethane) copolymer. Research on related asymmetrical monomers, such as p-isocyanatobenzyl isocyanate, has shown that ordered polyurethanes can be synthesized by reacting them with diols, indicating the potential for creating polymers with controlled microstructures. maxperutzlabs.ac.at
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-reactant(s) | Resulting Polymer | Primary Linkage Formed |
| Self-Polymerization | None | Polyurea | Urea (-NH-CO-NH-) |
| Co-polymerization | Diol (e.g., Ethylene Glycol) | Poly(urea-urethane) | Urethane (-NH-CO-O-) and Urea |
| Co-polymerization | Diisocyanate (e.g., MDI) & Diol | Poly(urea-urethane) | Urethane and Urea |
| Co-polymerization | Diamine (e.g., Hexamethylene diamine) | Polyurea | Urea |
Cross-linking and Network Formation Studies
Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. pergan.commdpi.com The bifunctional nature of this compound allows it to act as a valuable component in the formation of such polymer networks.
This compound can be used as a cross-linking agent for pre-existing polymers. For a polymer with pendant functional groups capable of reacting with amines (e.g., epoxy or acyl chloride groups), the amine end of this compound can form a covalent bond. This leaves the reactive isocyanate group pendant to the polymer chain, which can then react with other functional groups on adjacent chains (e.g., hydroxyl or amine groups) to form urethane or urea cross-links.
Alternatively, this compound can be incorporated into a polymer network during the initial polymerization stage. To form a network, at least one of the co-monomers must have a functionality greater than two. For example, this compound could be reacted with a tri-functional polyol and a diisocyanate. In this system, the this compound would be integrated into the polymer backbone, and the triol would serve as the branching point, leading to a cross-linked thermoset material.
Studies on covalent adaptable networks (CANs) have explored the incorporation of dynamic covalent bonds to create self-healing or reprocessable thermosets. mdpi.com For instance, a patent describes the use of bis(4-aminophenyl) disulfide as a curative for isocyanate-terminated prepolymers. google.com The amine groups react to form the network, while the disulfide bond provides a dynamic character. Similarly, this compound could be modified to include such dynamic bonds, enabling its use in the development of advanced, stimuli-responsive polymer networks.
Development of Functional Polymers and Copolymers
The synthesis of functional polymers and copolymers, where specific chemical groups are introduced to tailor the material's properties, is a cornerstone of modern polymer science. rsc.orgnih.gov this compound is an excellent candidate for this purpose, as its amine and isocyanate groups can either be preserved as reactive sites for post-polymerization modification or used to impart specific characteristics to the final polymer.
By acting as a comonomer, this compound can be used to introduce reactive isocyanate or amine functionalities into a polymer chain. For example, copolymerizing this compound with a diamine and a diisocyanate would result in a polyurea containing pendant reactive groups. These groups can then be used for:
Grafting: Attaching other polymer chains ("grafts") to the main polymer backbone to create graft copolymers with unique morphologies and properties.
Surface Modification: Immobilizing the polymer onto a surface that has complementary reactive groups.
Attachment of Functional Molecules: Covalently bonding molecules such as dyes, biomolecules, or catalysts to the polymer.
The development of block copolymers, which consist of long sequences ("blocks") of different monomers, is another area where this compound could be utilized. nih.gov It could be used to synthesize a block that is then linked to other polymer blocks, creating materials with distinct, phase-separated domains. For example, a rigid polyurea block derived from this compound could be combined with a soft, flexible polyether block to create a thermoplastic elastomer. This approach allows for precise control over the final material's mechanical and thermal properties.
Advanced Spectroscopic Characterization of 4 Isocyanatoaniline and Its Transformations
Vibrational Spectroscopies for Structural Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and monitoring the progress of reactions involving 4-isocyanatoaniline.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O). This band, arising from the asymmetric stretching vibration of the N=C=O moiety, appears as a strong and sharp peak typically in the range of 2240–2280 cm⁻¹. The intensity of this peak is particularly useful for monitoring the progress of reactions where the isocyanate group is consumed, such as in the formation of urethanes or ureas. azom.comresearchgate.netspectroscopyonline.com
In addition to the isocyanate band, the FT-IR spectrum of this compound exhibits several other characteristic absorptions that confirm its structure. These include the N-H stretching vibrations of the primary amine group, which typically appear as a doublet in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring give rise to a series of absorptions in the 1400–1600 cm⁻¹ region. vscht.cz The C-N stretching of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| N=C=O Asymmetric Stretch | 2240-2280 | Strong, Sharp |
| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |
| C-N Stretch (Amine) | 1250-1350 | Medium |
Note: The exact peak positions can vary depending on the sample phase (solid, liquid, or gas) and the solvent used.
By monitoring the disappearance of the strong isocyanate peak and the appearance of new peaks characteristic of the reaction product (e.g., the C=O stretch of a urethane (B1682113) or urea (B33335) linkage around 1630-1750 cm⁻¹), FT-IR spectroscopy provides a powerful method for real-time reaction monitoring and kinetic studies of this compound transformations. azom.com
Raman Spectroscopy for Molecular Vibrations and In Situ Analysis
Raman spectroscopy offers complementary information to FT-IR for the structural analysis of this compound. While the isocyanate symmetric stretch is often weak in the infrared, it can give a more intense signal in the Raman spectrum. The aromatic ring vibrations also produce characteristic and often sharp signals in the Raman spectrum, providing a fingerprint of the molecule. horiba.com
A key advantage of Raman spectroscopy is its suitability for in situ analysis of reactions in aqueous media, as water is a weak Raman scatterer. This makes it a valuable tool for monitoring transformations of this compound in various reaction environments. The aromatic ring breathing modes, typically observed in the 1000-1600 cm⁻¹ region, are particularly sensitive to substitution and can be used to follow changes in the aromatic system during a reaction. horiba.comresearchgate.net The absence of the -N=C=O absorption around 2270 cm⁻¹ in the Raman spectrum of a reaction product can confirm the complete consumption of the isocyanate starting material. researchgate.net
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| N=C=O Symmetric Stretch | ~1450 | Medium-Strong |
| Aromatic Ring Vibrations | 1000-1600 | Strong |
Note: Raman intensities can be influenced by factors such as laser wavelength and molecular polarizability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environments of the hydrogen, carbon, and nitrogen atoms within the this compound molecule.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the amine protons. Due to the para-substitution pattern, the aromatic region of the spectrum displays a typical AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (upfield), while the protons ortho to the electron-withdrawing isocyanate group will be deshielded and appear at a higher chemical shift (downfield).
The protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H ortho to -NH₂ | 6.6-6.8 | Doublet | ~8-9 Hz |
| H ortho to -NCO | 7.2-7.4 | Doublet | ~8-9 Hz |
| -NH₂ | Variable (e.g., 3.5-5.0) | Broad Singlet | N/A |
Note: These are predicted values based on substituent effects on similar aromatic compounds. Actual values may vary.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the isocyanate carbon.
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the amino group (ipso-carbon) is shielded, while the carbon atom attached to the isocyanate group is deshielded. The isocyanate carbon itself gives a characteristic signal in the downfield region of the spectrum. mdpi.com
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NCO | ~125-130 |
| C ortho to -NCO | ~120-125 |
| C ortho to -NH₂ | ~115-120 |
| C-NH₂ | ~145-150 |
| -N=C =O | ~120-130 |
Note: These are predicted values based on data from analogous compounds. rsc.orgresearchgate.net Actual values may vary.
Nitrogen (¹⁵N) NMR for Nitrogen Environments
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the two distinct nitrogen atoms in this compound.
The nitrogen of the amino group is expected to have a chemical shift in the typical range for aromatic amines. The nitrogen of the isocyanate group will have a significantly different chemical shift, characteristic of this functional group. The chemical shifts are sensitive to substituent effects and solvent. researchgate.netscience-and-fun.de
Predicted ¹⁵N NMR Data for this compound
| Nitrogen | Predicted Chemical Shift (ppm) |
| -N H₂ | -310 to -340 |
| -N =C=O | -240 to -270 |
Note: Chemical shifts are referenced to nitromethane (CH₃NO₂). These are estimated ranges based on general data for anilines and isocyanates. science-and-fun.denih.govresearchgate.net
Electronic Absorption Spectroscopies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying compounds with conjugated π-systems, such as this compound. jackwestin.com The presence of the benzene ring in conjugation with the amino group and potentially the isocyanate group gives rise to characteristic electronic transitions, specifically π to π* excitations. youtube.com The energy required for these transitions corresponds to the absorption of light in the UV-Vis range of the electromagnetic spectrum. youtube.commasterorganicchemistry.com
The extent of the conjugated system directly influences the wavelength of maximum absorption (λmax). jackwestin.com As the size of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.com This decreased energy gap results in the absorption of longer wavelength light, a phenomenon known as a bathochromic or red shift. shimadzu.com The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands related to its conjugated aromatic structure.
UV-Vis spectroscopy is also a powerful technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com This principle allows for the quantitative tracking of the disappearance of reactants or the formation of products, provided they have a distinct chromophore that absorbs in the UV-Vis region. For instance, in reactions involving the isocyanate group of this compound (e.g., urethane formation), changes in the electronic structure of the molecule can lead to shifts in the λmax or changes in absorbance intensity. By monitoring these spectral changes over time, reaction kinetics, including the rate constant, can be determined. spectroscopyonline.comthermofisher.com
Table 1: Expected UV-Vis Spectral Changes in this compound Transformations
| Reaction Type | Expected Change in Conjugation | Anticipated Spectral Shift | Rationale |
|---|---|---|---|
| Urethane Formation | Disruption of N=C=O conjugation with the ring | Hypsochromic shift (Blue Shift) | The isocyanate group's contribution to the conjugated system is altered upon reaction with an alcohol. |
| Polymerization | Extension of the conjugated system | Bathochromic shift (Red Shift) | Formation of polymer chains can lead to a larger delocalized π-electron system. shimadzu.com |
| Oxidation | Formation of new chromophores (e.g., quinoidal) | Appearance of new absorption bands | Oxidation can introduce new functional groups that absorb at different wavelengths. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. nih.gov In the context of this compound chemistry, EPR is indispensable for studying reaction mechanisms that involve free radical intermediates. mdpi.com Such intermediates can be formed during oxidation, polymerization, or photolytic degradation processes.
Biologically relevant radicals often have very short lifetimes, making them difficult to detect directly. nih.gov EPR spectroscopy, sometimes combined with spin trapping techniques, can identify and quantify these transient species. nih.gov For example, during the oxidative degradation of aromatic amines, carbon-centered or nitrogen-centered radicals can be formed. nih.gov EPR can provide detailed information about the electronic structure of these radicals, including the distribution of the unpaired electron density through the analysis of g-factors and hyperfine coupling constants. researchgate.net
While specific EPR studies on this compound are not extensively documented in the provided literature, the principles can be applied. For instance, if this compound were to undergo oxidation, one could hypothesize the formation of an aminyl radical intermediate. EPR spectroscopy would be the definitive method to confirm its existence and study its structure. The interaction of the unpaired electron with the magnetic nuclei in the molecule (e.g., ¹⁴N, ¹H) would produce a characteristic hyperfine splitting pattern in the EPR spectrum, serving as a fingerprint for the radical's identity. researchgate.net Multifrequency EPR could further refine the identity of the organic radical species involved. nih.gov
Hyphenated Techniques for Reaction Monitoring and Product Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures that can arise from the transformation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. epa.gov In the context of this compound, GC-MS is ideal for identifying products from reactions such as pyrolysis or degradation, as well as for analyzing volatile derivatives.
For analysis, this compound or its transformation products may require derivatization to increase their volatility and thermal stability, which also enhances chromatographic separation and provides more selective analysis. nih.gov The sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, allowing for definitive identification. epa.gov
Table 2: Hypothetical GC-MS Data for Analysis of this compound Byproducts
| Compound | Potential Transformation | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|
| Aniline (B41778) | Hydrolysis of Isocyanate | Shorter than parent | 120 (M+), 93, 66 |
| Di-tert-butyl-4-aminophenylcarbamate | Derivatization with t-butanol | Longer than parent | 222 (M+), 166, 120, 57 |
| 4-Chloroaniline | Reaction with HCl | Similar to parent | 127 (M+), 92, 65 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of non-volatile, thermally labile, or high molecular weight compounds. cmro.in This makes it particularly well-suited for monitoring the reactions of this compound and characterizing its products, such as urethanes, ureas, and polymers, which are often not amenable to GC-MS analysis.
The LC system separates the components of a mixture in a liquid mobile phase, after which the eluent is introduced into the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. cmro.in LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it possible to detect and quantify trace levels of analytes in complex matrices. researchgate.net This is achieved through techniques like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.net This high degree of selectivity is invaluable for tracking the formation of specific products in a reaction mixture over time. lcms.cz
Table 3: LC-MS Parameters for Aromatic Amine Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase | Good retention and separation for moderately polar aromatic compounds. researchgate.net |
| Mobile Phase | Acetonitrile (B52724)/Water with formic acid | Provides good peak shape and ionization efficiency in positive ion mode. researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Aromatic amines readily form [M+H]⁺ ions. cmro.in |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for target analytes. researchgate.net |
X-ray Spectroscopic Techniques for Electronic Structure and Bonding
X-ray spectroscopic techniques provide direct probes of the electronic structure and chemical bonding of materials. nist.gov By exciting core-level electrons, these methods offer element-specific information about orbital energies, oxidation states, and the local chemical environment. A combination of X-ray absorption and emission spectroscopy with quantum chemical calculations can provide a detailed description of bonding properties. chemrxiv.orgosti.gov
X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to a core-level binding energy of a specific element (e.g., the K-edge of nitrogen or carbon), an abrupt increase in absorption occurs. The fine structure near this absorption edge (XANES and EXAFS) contains information about the oxidation state, coordination geometry, and bonding of the absorbing atom. nih.govnih.gov For this compound, N K-edge XAS could be used to probe the electronic structure of both the amino and isocyanate nitrogen atoms, revealing details about their respective bonding environments and involvement in the molecule's frontier orbitals.
X-ray Emission Spectroscopy (XES) is a complementary technique where the sample is excited by X-rays, and the emitted fluorescent X-rays are analyzed. XES provides information about the occupied electronic states. nist.gov By analyzing the emitted photons, one can reconstruct the partial density of occupied states for a specific element. This allows for a detailed investigation of the molecular orbitals involved in chemical bonding. nist.gov The combination of XAS (probing unoccupied states) and XES (probing occupied states) provides a comprehensive picture of the electronic structure of this compound. chemrxiv.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide detailed information about the carbon, nitrogen, and oxygen atoms.
Analysis of the high-resolution core-level spectra would be particularly insightful. The C 1s spectrum would be expected to show distinct peaks corresponding to the different chemical environments of the carbon atoms: the aromatic ring carbons, the carbon in the isocyanate group (-N=C=O). The N 1s spectrum would similarly distinguish between the nitrogen atom of the aniline group (-NH₂) and the nitrogen in the isocyanate group (-NCO). The O 1s spectrum would correspond to the oxygen atom in the isocyanate group.
Shifts in the binding energies of these core-level peaks upon transformation of this compound, for instance, during polymerization or reaction at the isocyanate or amine group, would provide direct evidence of changes in the chemical bonding and electronic environment of the respective atoms.
Table 1: Predicted Core-Level Binding Energies for this compound
| Element | Core Level | Chemical Group | Predicted Binding Energy (eV) |
| C | 1s | Aromatic C-C, C-H | ~284.8 |
| C | 1s | Aromatic C-N | ~285.5 |
| C | 1s | Isocyanate (-N=C=O) | ~288-289 |
| N | 1s | Aniline (-NH₂) | ~399-400 |
| N | 1s | Isocyanate (-NCO) | ~400-401 |
| O | 1s | Isocyanate (-N=C=O) | ~531-532 |
Note: The binding energies are approximate and can vary based on the specific chemical environment, instrument calibration, and referencing method.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy is a technique that provides information about the local geometric and/or electronic structure of matter. XAS is further divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, XANES spectroscopy at the nitrogen and oxygen K-edges could reveal details about the unoccupied electronic states and the local coordination environment of these atoms. The features in the XANES spectra are sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. For instance, the distinct bonding of the nitrogen atoms in the amine and isocyanate groups would result in different XANES features.
Transformations of this compound would lead to changes in the XANES spectra. For example, the reaction of the isocyanate group would alter the local electronic structure around the nitrogen and oxygen atoms, which would be reflected in the pre-edge and edge features of their respective K-edge spectra.
Table 2: Potential Applications of XAS in the Study of this compound
| Technique | Absorption Edge | Information Obtainable |
| XANES | N K-edge | Oxidation state and local geometry of nitrogen atoms in the aniline and isocyanate groups. |
| XANES | O K-edge | Electronic structure and bonding environment of the oxygen atom in the isocyanate group. |
| EXAFS | N/A | While less common for light elements in organic compounds, in principle, it could provide information on bond distances to nearest neighbors. |
Further experimental studies are required to obtain and analyze the specific XPS and XAS spectra of this compound to fully elucidate its electronic structure and behavior during chemical transformations.
Theoretical and Computational Investigations of 4 Isocyanatoaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties that may be difficult or impossible to determine experimentally. sumitomo-chem.co.jprsc.org
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a widely used method for predicting the properties of molecules due to its reliability and accuracy. mdpi.comaps.org It is particularly valuable for calculating the electronic structure of organic molecules and transition metal complexes. mdpi.commdpi.com DFT studies are instrumental in understanding reaction processes and have been successfully applied to determine the electronic states of chemical compounds. sumitomo-chem.co.jprsc.org The accuracy of DFT results has led to its increased application in chemistry and materials science. mdpi.com
DFT calculations provide quantitative and qualitative information about structural, electronic, and spectral features. mdpi.com For instance, the method can be used to calculate the formation energies of different polymorphs of a compound, which is crucial for determining the ground-state structure. aps.org The choice of functional, such as the SCAN functional, can significantly impact the accuracy of these predictions. aps.org
The energetics of a molecule, including its formation enthalpy, can be calculated using DFT. mdpi.com These calculations often involve using isodesmic reactions to determine gas-phase enthalpies of formation. mdpi.com The results from these calculations can be compared with experimental data to validate the computational approach. orientjchem.org
The electronic properties of 4-isocyanatoaniline, such as the distribution of electron density, can be analyzed using DFT. orientjchem.org This analysis helps in identifying the most reactive sites within the molecule. For example, population analysis can reveal the charge distribution and highlight areas of high negative and positive charges, which are indicative of potential reaction sites. orientjchem.org
Below is a table showing representative data that can be obtained from DFT calculations for a molecule like this compound.
| Property | Description | Typical Calculation Output |
| Total Energy | The total electronic energy of the molecule in its ground state. | Can be given in Hartrees (a.u.) or converted to kJ/mol or eV. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transitions. | Typically given in electron volts (eV). |
| Mulliken Charges | A method of assigning partial charges to individual atoms in a molecule. | A list of charges for each atom in the molecule. |
| Dipole Moment | A measure of the net molecular polarity. | Given in Debye (D). |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. researchgate.net These methods are crucial for obtaining high-accuracy predictions of molecular properties. aps.org They have been successfully used to predict the limits of existence for atomic nuclei and to calculate their properties from first principles. aps.org
For complex systems like proteins, ab initio molecular dynamics simulations can provide insights into their conformational changes and thermodynamic properties. nih.gov While computationally expensive, these methods can achieve chemical accuracy that is often not possible with less rigorous approaches. nih.gov Recent advancements, such as the use of artificial intelligence, are making these high-accuracy calculations more efficient for large biomolecules. nih.gov
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and how these arrangements affect the molecule's energy and properties. pharmacy180.comlibretexts.org It is a central topic in computational chemistry, used to understand the stability of different isomers by considering the spatial orientation and interactions of substituents. libretexts.orgtaltech.ee
Computational methods, including DFT, are used to optimize the geometries of different conformers and calculate their relative energies to identify the most stable structures. taltech.ee The potential energy surface (PES) connects all possible molecular configurations with their corresponding energy values, and conformational analysis aims to find the low-energy minima on this surface. taltech.ee For flexible molecules, identifying the preferred conformational profiles is key to understanding their biological activity and reactivity. nih.gov
For cyclic molecules, conformational analysis can determine the most stable ring conformations, such as the chair or boat forms of cyclohexane, and the energetic preference for substituents to occupy equatorial positions to minimize steric strain. pharmacy180.comlibretexts.org
Prediction of Spectroscopic Properties (e.g., IR, NMR shifts)
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies often need to be scaled by a factor to achieve better agreement with experimental data due to the neglect of anharmonicity in the calculations. nih.gov The predicted IR spectrum can help in the assignment of experimental vibrational bands. orientjchem.orgnih.gov Machine learning techniques are also being integrated to predict IR spectra, offering a faster alternative to traditional quantum mechanical methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.govlibretexts.org These theoretical predictions can aid in the interpretation of complex experimental NMR spectra. youtube.comrsc.org Artificial intelligence is also emerging as a powerful tool for predicting NMR spectra, even for complex molecules and under various conditions. arxiv.org
The table below illustrates the kind of data generated from spectroscopic predictions.
| Spectroscopy | Predicted Property | Method |
| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |
| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |
Reaction Pathway and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the sequence of elementary steps that transform reactants into products. mt.com Computational chemistry provides essential tools for this purpose. uq.edu.ausmu.edu
Computational Elucidation of Reaction Mechanisms
Computational methods, particularly DFT, are used to elucidate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jporientjchem.org This allows for the construction of a potential energy profile for the reaction, which shows the energy changes that occur as the reaction progresses. sumitomo-chem.co.jp
The elucidation of a reaction mechanism is an exercise in testing and evaluating hypotheses. uq.edu.au Computational analysis can be partitioned into several phases, from the initial contact of reactants to the final separation of products, providing a detailed step-by-step description of the chemical transformation. smu.edu This approach has been applied to various types of reactions, including asymmetric catalysis and glycosylation reactions. uq.edu.aursc.org
Transition state theory is central to understanding reaction rates. github.io A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. github.ioscm.com Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. ims.ac.jpnih.gov
Computational methods, such as the Nudged Elastic Band (NEB) method, are used to locate transition states. ims.ac.jp The analysis of the transition state structure can reveal which bonds are breaking and which are forming during this critical stage of the reaction. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. sumitomo-chem.co.jp
Barrier Heights and Reaction Energetics Calculation
The reactivity of this compound is fundamentally governed by the energetics of its reactions, particularly the energy barriers (activation energies) that must be overcome for a transformation to occur. Computational chemistry, especially methods based on Density Functional Theory (DFT), provides powerful tools to calculate these parameters, offering insights into reaction mechanisms and kinetics. osti.govrsc.org The calculation of reaction barrier heights is crucial for understanding and predicting reaction outcomes, though it can be challenging due to the need to accurately model the electronic structure of the transition state. nsf.govrsc.org
A primary reaction of isocyanates is their addition reaction with nucleophiles like alcohols to form urethanes. Theoretical studies on model isocyanate systems shed light on the energetics of this process. For instance, the alcoholysis of isocyanic acid, a model for the isocyanate group, has been investigated to determine the favorability of different reaction pathways. Calculations show that the nucleophilic attack of the alcohol can occur either at the carbonyl carbon (C=O bond) or the nitrogen-carbon bond (N=C bond).
Ab initio calculations for the reaction of isocyanic acid with methanol (B129727) reveal a significant difference in the energy barriers for these two pathways. The addition of methanol across the N=C bond to directly form the urethane (B1682113) product proceeds through a transition state with a calculated energy barrier of 135 kJ·mol⁻¹. In contrast, the addition across the C=O bond, which would form an enol intermediate, faces a much higher barrier of 173 kJ·mol⁻¹. kuleuven.be This indicates a strong preference for the concerted mechanism involving addition across the N=C bond. kuleuven.be
Further computational studies demonstrate that the energy barrier is highly sensitive to the participation of additional alcohol molecules, which can act as a catalyst or bridge in a multimolecular mechanism. When a cluster of three methanol molecules is modeled, the calculated activation energy for the reaction with isocyanic acid drops significantly, suggesting an auto-catalytic effect where alcohol molecules facilitate the proton transfer within a cyclic transition state. kuleuven.be
The energetics of catalyzed reactions involving isocyanates have also been a subject of computational investigation. In the copper-catalyzed hydroboration of isopropyl isocyanate, DFT calculations (at the BP86-D3BJ/BS2//BP86/BS1 level of theory) were used to map out the free energy profile of the reaction. The study identified the rate-determining step as the insertion of the isocyanate into the copper-hydride bond, which involves overcoming a calculated free energy barrier of 28.5 kcal·mol⁻¹ relative to the dimeric copper hydride resting state. rsc.org For a more electronically relevant substrate like 4-cyanophenyl isocyanate, the barrier for the subsequent reduction step was found to be much lower, explaining the observed lack of selectivity in the experimental reaction. rsc.org
These examples underscore the utility of computational methods in quantifying the energy barriers that control the reactivity of the isocyanate group, a key feature of this compound.
Table 1: Calculated Reaction Barrier Heights for Model Isocyanate Reactions
| Reaction | Computational Method | Calculated Barrier Height | Reference |
|---|---|---|---|
| H-N=C=O + CH₃OH (N=C addition) | Ab initio (MP2) | 135 kJ·mol⁻¹ | kuleuven.be |
| H-N=C=O + CH₃OH (C=O addition) | Ab initio (MP2) | 173 kJ·mol⁻¹ | kuleuven.be |
| ⁱPr-N=C=O + (IPr)CuH | DFT (BP86-D3BJ) | 28.5 kcal·mol⁻¹ | rsc.org |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving the classical equations of motion for a system of particles, MD provides a "computational microscope" that offers detailed insight into the dynamic behavior of molecules, from simple liquids to complex polymers and biological systems. mdpi.com For a molecule like this compound, which serves as a monomer in polymerization reactions, MD simulations are particularly suited to investigating the process of polymer formation and the resulting material's properties.
While specific MD studies focusing exclusively on this compound are not prevalent in the literature, the methodology is widely applied to the polymers it helps create, such as polyurethanes and polyureas. MD simulations can model the polymerization process itself, tracking how monomers approach each other, react, and form growing chains. This can provide information on polymerization kinetics and the structural evolution of the polymer network.
In the context of polymer science, MD simulations are invaluable for understanding the relationship between chemical structure and macroscopic properties. mdpi.com For instance, simulations can be used to predict:
Polymer Morphology: How polymer chains pack and arrange themselves, including the formation of amorphous or semi-crystalline regions.
Mechanical Properties: Stress-strain behavior, elastic modulus, and tensile strength can be estimated by simulating the response of the polymer system to applied forces. nih.gov
Interfacial Interactions: In polymer nanocomposites, where fillers are added to a polymer matrix, MD can elucidate the interactions between the polymer (derived from monomers like this compound) and the filler particles. These simulations can reveal how factors like interfacial energy and filler shape influence the formation of conductive or reinforcing networks. rsc.org
Chain Dynamics: The mobility of polymer chains, characterized by properties like the radius of gyration, is crucial for understanding phenomena like glass transition and self-healing. nih.gov Coarse-grained MD simulations, where groups of atoms are represented as single beads, allow for the study of these large-scale, slow dynamic processes that are computationally inaccessible with all-atom models. mdpi.com
A typical all-atom MD simulation involves defining a force field, which is a set of parameters that describes the potential energy of the system as a function of atomic positions. This includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). mdpi.com The simulation proceeds by integrating Newton's equations of motion in small time steps (typically on the order of femtoseconds), generating a trajectory of atomic positions and velocities that can be analyzed to extract macroscopic properties. researchgate.net
For the study of this compound, MD simulations could be employed to understand the initial stages of its reaction with a co-monomer (like a polyol), providing insights into how the substituent groups (the amino and isocyanate groups) influence the orientation and reactivity leading to polymer chain growth.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that seek to correlate the chemical structure of a series of compounds with their measured or calculated reactivity. The fundamental goal of QSRR is to develop a predictive model where a compound's reactivity can be estimated from calculated structural or electronic descriptors, thereby accelerating the design of molecules with desired properties without the need to synthesize and test every candidate.
For a series of derivatives based on this compound, a QSRR study would aim to build a relationship of the form:
Reactivity = f (Descriptor₁, Descriptor₂, ...)
The reactivity parameter could be an experimentally determined reaction rate constant or a computationally calculated activation energy for a specific reaction (e.g., with an alcohol or amine). The descriptors are quantifiable properties derived from the molecule's structure. They can be categorized as:
Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), calculated atomic charges, dipole moments, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap. researchgate.net The reactivity of the isocyanate group is known to be highly dependent on the electronic nature of the rest of the molecule; electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, making it more reactive toward nucleophiles. diva-portal.org
Steric Descriptors: These account for the size and shape of the molecule or its substituents, such as Taft steric parameters or van der Waals volumes.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and branching.
While a specific QSRR study on this compound derivatives was not identified in the surveyed literature, the principles can be illustrated by related computational studies. For example, a DFT study on the stabilization of anthocyanins used descriptors like the nucleophilic index and dipole moment to quantify the van der Waals interactions between the anthocyanin and potential stabilizer molecules. nih.gov A similar approach could be used for this compound, correlating such descriptors with its binding affinity to a catalytic surface or its reaction rate with a co-monomer.
In another relevant study, the reactivity of different lignin-based isocyanate prepolymers was correlated with their nitrogen content (as a measure of isocyanate functionalization) and the electron affinity of the isocyanate moiety, which was determined by DFT calculations. frontiersin.org This establishes a direct link between a calculated electronic property and an observable reactivity trend (foaming time), which is the essence of a QSRR model.
A hypothetical QSRR study for this compound could involve synthesizing a series of derivatives with different substituents on the aniline (B41778) ring, measuring their reaction rates with a standard alcohol, and then using multilinear regression or machine learning to build a model based on calculated descriptors. Such a model would be a powerful tool for tuning the reactivity of this important monomer for various polyurethane and polyurea applications.
Conclusion and Future Research Perspectives
Current Challenges in 4-Isocyanatoaniline Chemistry
The chemistry of this compound is marked by several intrinsic challenges that stem from the dual reactivity of its functional groups.
Reactivity and Stability: The primary challenge lies in managing the high reactivity of the isocyanate group, which readily reacts with nucleophiles. This includes the amino group of another this compound molecule, leading to undesired oligomerization or polymerization upon storage. The presence of the amino group makes the molecule susceptible to self-reaction, complicating its synthesis and handling. Furthermore, isocyanates are sensitive to moisture, reacting with water to form an unstable carbamic acid that decomposes into an amine and carbon dioxide osti.govmdpi.com. This necessitates stringent anhydrous conditions during synthesis and storage to maintain the compound's purity and integrity safeworkaustralia.gov.au.
Selectivity in Reactions: The presence of two reactive sites complicates selective functionalization. For instance, in polymerization reactions, controlling the sequence of addition and preventing side reactions is crucial. The amino group can react with isocyanates to form urea (B33335) linkages, while the isocyanate group can react with alcohols to form urethane (B1682113) linkages osti.gov. Achieving chemoselectivity to favor one reaction pathway over the other requires careful control of reaction conditions, including temperature, catalysts, and the order of reagent addition.
Purification and Scale-Up: The purification of this compound can be problematic due to its reactivity and potential for self-polymerization. Standard purification techniques like distillation may not be suitable due to the compound's thermal sensitivity. Chromatographic methods may also be challenging due to the compound's reactivity with certain stationary phases. Scaling up the synthesis of this compound from the laboratory to an industrial scale presents significant hurdles related to heat management, reagent mixing, and ensuring consistent product quality while minimizing hazardous byproducts catsci.comproteogenix.science. The use of hazardous reagents like phosgene (B1210022) in traditional isocyanate synthesis routes also poses significant safety and environmental concerns on a large scale acs.orguniversiteitleiden.nl.
Emerging Avenues in Synthetic Methodology
To address the challenges associated with traditional isocyanate synthesis, particularly the use of highly toxic phosgene, research has focused on developing greener and more efficient synthetic routes. acs.orguniversiteitleiden.nl
Non-Phosgene Routes: Emerging non-phosgene methods for isocyanate synthesis are gaining traction. These include the catalytic carbonylation of nitro compounds and the thermal decomposition of carbamates. acs.orguniversiteitleiden.nlbeilstein-journals.org The Staudinger–aza-Wittig reaction, which converts azides into isocyanates via an iminophosphorane intermediate, is another promising alternative that is compatible with a wide range of functional groups. beilstein-journals.org Microwave-assisted synthesis has been shown to accelerate these reactions, offering a more energy-efficient approach. beilstein-journals.org
Continuous Flow Synthesis: The application of continuous flow chemistry offers a promising solution to some of the challenges in handling reactive intermediates like this compound. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. beilstein-journals.org This methodology can also improve safety when dealing with hazardous reagents and can be more readily scaled up compared to batch processes. beilstein-journals.org Inline purification techniques within flow systems, such as liquid-liquid extraction and scavenger resins, can help to isolate the desired product while minimizing decomposition. beilstein-journals.org
A comparison of traditional and emerging synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Isocyanates
| Methodology | Advantages | Disadvantages | Key Research Findings |
|---|---|---|---|
| Phosgene Route | Well-established, high yield for many isocyanates. universiteitleiden.nl | Uses highly toxic and corrosive phosgene; generates HCl as a byproduct. acs.orguniversiteitleiden.nl | Remains a major industrial method for bulk isocyanate production. universiteitleiden.nl |
| Reductive Carbonylation of Nitro Compounds | Avoids phosgene; can be a one-step process. universiteitleiden.nl | Often requires high pressures and temperatures; catalyst separation can be an issue. universiteitleiden.nl | Palladium-diphosphane catalysts have shown promise in this route. universiteitleiden.nl |
| Staudinger–Aza-Wittig Reaction | Mild reaction conditions; compatible with various functional groups. beilstein-journals.org | Stoichiometric use of phosphines generates phosphine (B1218219) oxide waste. | Microwave irradiation can significantly shorten reaction times. beilstein-journals.org |
| Continuous Flow Synthesis | Enhanced safety and control; improved yield and purity; easier scale-up. beilstein-journals.org | Initial setup costs can be high; potential for clogging with solid byproducts. beilstein-journals.org | Effective for reactions with unstable intermediates and for process optimization. beilstein-journals.org |
Development of Advanced Materials with this compound Scaffolds
The bifunctional nature of this compound makes it a versatile monomer for the synthesis of a variety of functional polymers and advanced materials.
High-Performance Polyurethanes and Polyureas: this compound can be used as a monomer or a chain extender in the synthesis of polyurethanes and polyureas. The aromatic ring from the this compound scaffold imparts rigidity and thermal stability to the polymer backbone, while the amino group can be used to introduce specific functionalities or to create cross-linked networks. mdpi.comrsc.org For instance, polyurethanes derived from aromatic isocyanates often exhibit excellent mechanical properties and resistance to degradation. pluskim.comgantrade.com The incorporation of disulfide bonds, for example through the use of related compounds like bis(4-aminophenyl)disulfide, can impart self-healing properties to the resulting polyurea elastomers. mdpi.com
Functional Polymers for Electronics and Photonics: The conjugated structure of the this compound moiety makes it a candidate for the development of electroactive and photoactive polymers. liu.seucsb.eduumd.edu By incorporating this scaffold into polymer backbones, materials with tailored electronic and optical properties can be designed for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. rsc.org The amino group provides a convenient handle for further functionalization to fine-tune these properties.
Polyimides with Enhanced Properties: Diamines are key components in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. While this compound itself is not a diamine, related structures like 4,4'-methylenedianiline (B154101) are widely used. nih.gov The chemistry of this compound could be leveraged to create novel diamine monomers through controlled reactions, potentially leading to polyimides with improved solubility and processability due to the introduction of specific functional groups. google.com
Synergistic Integration of Experimental and Computational Approaches for Deeper Understanding
The combination of experimental studies and computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the reactivity and properties of molecules like this compound.
Elucidating Reaction Mechanisms: Computational chemistry allows for the detailed investigation of reaction pathways and transition states that may be difficult to probe experimentally. smu.edunih.govfrontiersin.org For instance, DFT calculations can be used to model the reaction of this compound with other molecules, predicting the most likely products and elucidating the factors that control regioselectivity and stereoselectivity. researchgate.netmdpi.com Such studies can help in optimizing reaction conditions to improve yields and minimize side products.
Predicting Molecular Properties: DFT and other computational methods can accurately predict a range of molecular properties, including electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts. mdpi.com These predictions can aid in the characterization of new compounds and provide insights into their chemical behavior. For example, calculating the HOMO-LUMO energy gap can provide information about the electronic transitions and potential applications in optoelectronics.
Rational Design of Materials: The synergy between experimental and computational approaches is particularly powerful in the design of new materials. compchem.nl Computational models can be used to screen potential monomer structures and predict the properties of the resulting polymers before they are synthesized in the lab. This rational design approach can significantly accelerate the discovery of advanced materials with desired functionalities, such as high thermal stability, specific mechanical properties, or tailored electronic characteristics. mdpi.com For example, modeling the interactions between polymer chains can provide insights into how the structure of the this compound scaffold influences the bulk properties of the material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
